molecular formula C29H28FN3O5S B2539116 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide CAS No. 422290-28-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide

Cat. No. B2539116
CAS RN: 422290-28-6
M. Wt: 549.62
InChI Key: ZJOSJVWXQRDUQF-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide is a useful research compound. Its molecular formula is C29H28FN3O5S and its molecular weight is 549.62. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Quinazoline derivatives have been extensively studied for their potential as antimicrobial and antifungal agents. For instance, new quinazolines synthesized showed promising antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).

Antitumor and Anticancer Activities

Quinazolinone derivatives have demonstrated significant antitumor activity across various cancer cell lines. A study on 3-benzyl-substituted-4(3H)-quinazolinones highlighted their broad-spectrum antitumor activity, with certain compounds showing potency nearly 1.5–3.0-fold more than the positive control 5-FU across CNS, renal, and breast cancer cell lines. These compounds were found to inhibit the growth of melanoma cell lines through inhibition of B-RAF kinase, similar to PLX4032 (Al-Suwaidan et al., 2016).

Molecular Docking and Mechanism of Action Studies

The molecular docking studies of certain quinazolinone analogues into the ATP binding site of EGFR-TK and B-RAF kinase have provided insights into their mechanism of action at the molecular level. These studies help in understanding how these compounds interact with their target proteins, offering a pathway to designing more effective and selective therapeutic agents (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O5S/c1-37-25-12-7-19(17-26(25)38-2)13-15-31-27(35)14-16-33-28(36)22-5-3-4-6-23(22)32-29(33)39-18-24(34)20-8-10-21(30)11-9-20/h3-12,17H,13-16,18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOSJVWXQRDUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-3-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide

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